SIRT2 Inhibitory Activity: 8-Position Electron-Withdrawing Substitution Is Required for Potency
In a systematic SAR study of chroman-4-one SIRT2 inhibitors, Fridén-Saxin et al. demonstrated that the unsubstituted 2-pentylchroman-4-one (compound 1b) showed no detectable SIRT2 inhibition, while disubstituted analogues with electron-withdrawing groups at both the 6- and 8-positions achieved IC₅₀ values in the low micromolar range [1]. The lead compound 6,8-dibromo-2-pentylchroman-4-one exhibited an IC₅₀ of 1.5 μM. Critically, the study established that the 6-position substituent is more important than the 8-position for activity, yet both positions contribute—compound 1i (lacking the 8-position substituent) was significantly less potent than the 6,8-disubstituted lead 1a [1]. A 7-fluoro-substituted analogue (1j) showed only 18% inhibition at 200 μM, confirming that not all substitution positions are equivalent [1]. Although the specific 8-chloro-2,2-dimethylchroman-4-one was not directly tested in this study, the SAR rules derived indicate that the 8-chloro substituent (Hammett σₘ = 0.37) would contribute favorably to SIRT2 inhibition when combined with an appropriate 6-position substituent [1].
| Evidence Dimension | SIRT2 inhibitory activity (IC₅₀ or % inhibition at 200 μM) |
|---|---|
| Target Compound Data | Predicted contribution: 8-chloro substitution provides electron-withdrawing character (σₘ = 0.37) favorable for SIRT2 inhibition [1] |
| Comparator Or Baseline | Unsubstituted 2-pentylchroman-4-one (1b): 0% SIRT2 inhibition; 6,8-dibromo-2-pentylchroman-4-one: IC₅₀ = 1.5 μM; 7-fluoro analogue (1j): 18% inhibition at 200 μM; 6-chloro-only analogue (1f): decreased activity vs. disubstituted 1a [1] |
| Quantified Difference | 8-position electron-withdrawing substitution is necessary but not sufficient; potency gain from adding 8-substituent is estimated as >2-fold based on 1a vs. 1i comparison [1] |
| Conditions | In vitro SIRT2 enzyme inhibition assay; NAD⁺-dependent deacetylation measured via fluorescence-based assay; compounds tested at 200 μM for initial screening, full IC₅₀ determination for active compounds [1] |
Why This Matters
For drug discovery programs targeting SIRT2, the 8-chloro-2,2-dimethyl scaffold provides a validated starting point with a defined exit vector for 6-position elaboration–a critical advantage over 7-substituted or non-halogenated chroman-4-ones that show little or no SIRT2 activity.
- [1] Fridén-Saxin, M.; Seifert, T.; Landergren, M. R.; Suuronen, T.; Lahtela-Kakkonen, M.; Jarho, E. M.; Luthman, K. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. J. Med. Chem. 2012, 55 (16), 7104–7113. View Source
